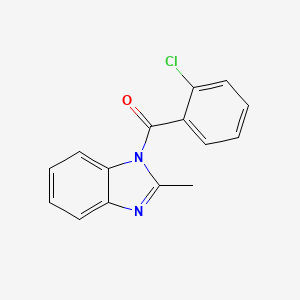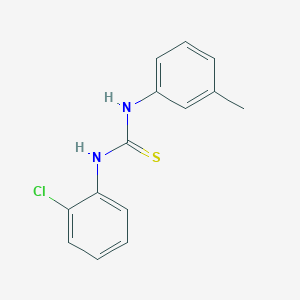![molecular formula C11H17N3O2 B5802338 5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)
5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione, commonly known as CX-4945, is a small molecule inhibitor that selectively targets protein kinase CK2. This molecule has gained significant attention in scientific research due to its potential as a therapeutic agent for cancer and other diseases. In
Mechanism of Action
CX-4945 selectively targets protein kinase CK2, which is a key regulator of cell growth, survival, and differentiation. By inhibiting CK2, CX-4945 disrupts signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth and the enhancement of chemotherapy efficacy.
Biochemical and Physiological Effects
CX-4945 has been shown to have several biochemical and physiological effects. In cancer cells, CX-4945 inhibits CK2 activity, leading to the inhibition of cell growth and the induction of apoptosis. In neurodegenerative diseases, CX-4945 reduces neuroinflammation and improves cognitive function. In infectious diseases, CX-4945 inhibits viral replication and reduces viral load.
Advantages and Limitations for Lab Experiments
One of the advantages of CX-4945 is its selectivity for CK2, which reduces the risk of off-target effects. Additionally, CX-4945 has shown promising results in preclinical studies and has the potential to be a therapeutic agent for several diseases. However, there are also limitations to using CX-4945 in lab experiments. CX-4945 has a short half-life, which requires frequent dosing in animal studies. Additionally, CX-4945 has poor solubility, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CX-4945. One direction is to optimize the synthesis method to improve the yield and purity of CX-4945. Another direction is to explore the potential of CX-4945 as a therapeutic agent for other diseases, such as Alzheimer's disease and HIV. Additionally, further studies are needed to determine the optimal dosing and administration of CX-4945 in animal and human studies. Finally, research is needed to identify biomarkers that can predict the response to CX-4945 treatment.
Conclusion
In conclusion, CX-4945 is a small molecule inhibitor that selectively targets protein kinase CK2. CX-4945 has shown promising results in preclinical studies as a potential therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. While there are limitations to using CX-4945 in lab experiments, there are also several future directions for research on this molecule. Overall, CX-4945 has the potential to be a valuable tool in scientific research and a potential therapeutic agent for several diseases.
Synthesis Methods
The synthesis of CX-4945 involves a multi-step process, which includes the reaction of cyclohexylamine with methyl acrylate to form N-methylcyclohexylamine. This compound is then treated with ethyl chloroformate to form N-methyl-N-(cyclohexylmethyl) carbamate. The final step involves reacting N-methyl-N-(cyclohexylmethyl) carbamate with 2,4-dioxo-5-chloropyrimidine to form CX-4945.
Scientific Research Applications
CX-4945 has shown promising results in preclinical studies as a potential therapeutic agent for several diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, CX-4945 has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy. In neurodegenerative disease research, CX-4945 has been shown to improve cognitive function and reduce neuroinflammation. In infectious disease research, CX-4945 has been shown to inhibit the replication of viruses such as Zika and Dengue.
properties
IUPAC Name |
5-[cyclohexyl(methyl)amino]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14(8-5-3-2-4-6-8)9-7-12-11(16)13-10(9)15/h7-8H,2-6H2,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIBDEGANQRBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[cyclohexyl(methyl)amino]-1H-pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)
![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)

![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)
![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)


![N-({5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802335.png)
![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)